molecular formula C6H5NO2 B1370740 6-Oxo-1,6-dihydropyridine-2-carbaldehyde CAS No. 358751-77-6

6-Oxo-1,6-dihydropyridine-2-carbaldehyde

Cat. No. B1370740
M. Wt: 123.11 g/mol
InChI Key: KRZYMTAWRSVBPH-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H5NO2 . Its IUPAC name is 6-oxo-1H-pyridine-2-carbaldehyde . It is also known by other names such as 2-Pyridone-6-carboxaldehyde and 6-Hydroxypicolinaldehyde .


Molecular Structure Analysis

The molecular structure of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde can be represented by the SMILES notation C1=CC(=O)NC(=C1)C=O . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) .


Physical And Chemical Properties Analysis

6-Oxo-1,6-dihydropyridine-2-carbaldehyde has a molecular weight of 123.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.032028402 g/mol . The topological polar surface area is 46.2 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

1. Synthesis of Highly Functionalized 6-Oxo-1,6-Dihydropyridines

  • Summary : This research presents a simple and general approach for the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines .
  • Methods : The reaction proceeds via potassium hydrogen carbonate mediated conjugate addition of a β-keto ester to 2-cyano-3,3-bis(methylthio)acrylamide followed by loss of methyl mercaptan and subsequent intramolecular condensation of amide group with the acyl carbonyl group .
  • Results : A variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates have been efficiently synthesized in a one-pot reaction .

2. Inhibition of Matrix Metalloproteinases (MMPs)

  • Summary : A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed, synthesized, and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .
  • Results : The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

3. Antibacterial Activity

  • Summary : 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide, a derivative of 6-oxo-1,6-dihydropyridine-2-carbaldehyde, displayed broad-spectrum antibacterial activity .
  • Results : The compound was found to be equipotent to both Ampicillin and Gentamicin against the tested bacteria .

4. Chemical Properties

  • Summary : “6-Oxo-1,6-dihydropyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 358751-77-6 . It is used in various chemical reactions and syntheses .
  • Results : The compound has a molecular weight of 123.11 and a linear formula of C6H5NO2 . It has a boiling point of 334.629°C at 760 mmHg and a melting point of 156-159°C .

4. Chemical Properties

  • Summary : “6-Oxo-1,6-dihydropyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 358751-77-6 . It is used in various chemical reactions and syntheses .
  • Results : The compound has a molecular weight of 123.11 and a linear formula of C6H5NO2 . It has a boiling point of 334.629°C at 760 mmHg and a melting point of 156-159°C .

Safety And Hazards

The safety information for 6-Oxo-1,6-dihydropyridine-2-carbaldehyde indicates that it has hazard statements H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

6-oxo-1H-pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZYMTAWRSVBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621574
Record name 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1,6-dihydropyridine-2-carbaldehyde

CAS RN

358751-77-6
Record name 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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